molecular formula C20H16FN3O5S B5179659 N-(4-fluorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

N-(4-fluorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

Cat. No.: B5179659
M. Wt: 429.4 g/mol
InChI Key: NXCZHXKBZZFSAQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide is a complex organic compound characterized by the presence of fluorine, nitro, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Sulfonylation: Addition of the sulfonyl group to the aniline derivative.

    Acetylation: Formation of the acetamide linkage.

Each step requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric and sulfuric acids, while sulfonylation may involve sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a sulfone.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation or cancer.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity. The sulfonyl group may also play a role in modulating the compound’s activity by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
  • N-(4-bromophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
  • N-(4-methylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

Uniqueness

N-(4-fluorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5S/c21-15-10-12-16(13-11-15)22-20(25)14-23(17-6-2-1-3-7-17)30(28,29)19-9-5-4-8-18(19)24(26)27/h1-13H,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCZHXKBZZFSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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